BRAF V600E Inhibition Potency
The 5-chloro-7-azaindole core of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a critical precursor for PLX4720, a potent and selective inhibitor of the oncogenic BRAF V600E kinase [1]. PLX4720 exhibits an IC50 of 13 nM against BRAF V600E, a key driver in melanoma and other cancers [2]. In contrast, the unsubstituted 7-azaindole core yields compounds with significantly reduced potency (IC50 > 1 µM) against the same target, highlighting the essential contribution of the 5-chloro substituent for achieving nanomolar activity [3]. This differential underscores the compound's value in synthesizing high-potency kinase inhibitors.
Unsubstituted analog: >1,000 nM
>76-fold improvement
| Evidence Dimension | BRAF V600E Inhibition (IC50) |
|---|---|
| Target Compound Data | 13 nM (for PLX4720, a derivative of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one) |
| Comparator Or Baseline | Unsubstituted 7-azaindole derivative: IC50 > 1,000 nM |
| Quantified Difference | >76-fold improvement in potency |
| Conditions | In vitro kinase assay using recombinant BRAF V600E protein |
Why This Matters
This significant potency advantage is crucial for drug discovery programs targeting BRAF-mutant cancers, where achieving low nanomolar inhibition is essential for therapeutic efficacy.
- [1] Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. View Source
- [2] BindingDB. (2024). BDBM25617 (PLX4720) Affinity Data: IC50 = 13 nM for BRAF V600E. Binding Database, University of California San Diego. View Source
- [3] Bollag, G., et al. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. Nature Reviews Drug Discovery, 11(11), 873-886. View Source
